S 39625

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

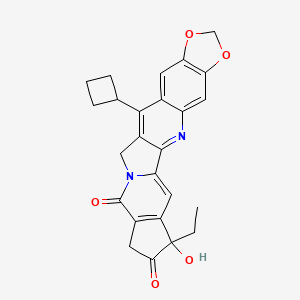

C25H22N2O5 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione |

InChI |

InChI=1S/C25H22N2O5/c1-2-25(30)16-8-18-23-15(10-27(18)24(29)13(16)7-21(25)28)22(12-4-3-5-12)14-6-19-20(32-11-31-19)9-17(14)26-23/h6,8-9,12,30H,2-5,7,10-11H2,1H3 |

InChI Key |

BSNSKRNANVCWQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)CC2=C1C=C3C4=NC5=CC6=C(C=C5C(=C4CN3C2=O)C7CCC7)OCO6)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to S-39625: A Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-39625 is a potent and selective inhibitor of human DNA topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription. Developed by Servier, this compound belongs to the camptothecin class of anticancer agents and features a novel E-ring modification that confers significant advantages, including enhanced chemical stability and the ability to circumvent common mechanisms of drug resistance. This technical guide provides a comprehensive overview of the preclinical data available for S-39625, detailing its mechanism of action, in vitro activity, and the experimental protocols used for its characterization.

Introduction

Topoisomerase I is a well-validated target for cancer therapy.[1] It functions by creating transient single-strand breaks in DNA, allowing for the relaxation of supercoiled DNA during replication and transcription.[1] Camptothecin and its analogues are effective anticancer agents that trap the covalent Top1-DNA cleavage complex (Top1cc), leading to DNA damage and apoptosis in rapidly dividing cancer cells. However, the clinical utility of traditional camptothecins is often limited by the chemical instability of their α-hydroxylactone E-ring, which is prone to hydrolysis at physiological pH, and by their susceptibility to efflux by ATP-binding cassette (ABC) transporters, a common cause of multidrug resistance.

S-39625 is a novel E-ring keto analogue of camptothecin, designed to overcome these limitations.[2] Its five-membered E-ring lacks the oxygen of the lactone ring, a modification that improves its chemical stability.[2] Preclinical studies have demonstrated that S-39625 is a potent and selective Top1 inhibitor with promising activity against a range of cancer cell lines.[2]

Mechanism of Action

S-39625 exerts its cytotoxic effects by stabilizing the Top1-DNA cleavage complex.[2] This action prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, triggering a DNA damage response and ultimately leading to apoptosis.

A key feature of S-39625 is the remarkable persistence of the Top1-DNA cleavage complexes it induces, both with purified Top1 and in cellular models.[2] This prolonged stabilization of the cleavage complex likely contributes to its potent anticancer activity.

Furthermore, S-39625 has been shown to induce the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker of DNA double-strand breaks.[2] The intense and persistent induction of γ-H2AX at nanomolar concentrations of S-39625 provides further evidence of its mechanism of action and offers a potential pharmacodynamic biomarker for its activity in clinical settings.[2]

Signaling Pathway of S-39625 Action

References

S 39625: A Comprehensive Technical Guide on its Mechanism of Action as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 39625 is a novel and potent inhibitor of human DNA topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription. This document provides an in-depth technical overview of the core mechanism of action of this compound. It is a chemically stable, E-ring modified camptothecin keto analogue that demonstrates significant cytotoxic activity against a range of cancer cell lines. A key feature of this compound is its ability to circumvent common drug resistance mechanisms, as it is not a substrate for the ABCB1 (P-glycoprotein) or ABCG2 drug efflux transporters. The primary mechanism of this compound involves the stabilization of the TOP1-DNA cleavage complex, leading to the formation of persistent DNA lesions and the induction of histone γ-H2AX, a biomarker of DNA double-strand breaks. This guide summarizes the available quantitative data, details the key experimental protocols used in its characterization, and provides visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects by targeting and inhibiting DNA topoisomerase I (TOP1). TOP1 alleviates torsional stress in DNA by introducing transient single-strand breaks. The catalytic cycle of TOP1 involves the formation of a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc), where the enzyme is linked to the 3'-end of the broken DNA strand.

This compound is a camptothecin keto analogue with a modified five-membered E-ring, which confers greater chemical stability compared to traditional camptothecin derivatives like topotecan or the active metabolite of irinotecan, SN-38.[1] Unlike TOP1 poisons that reversibly trap the TOP1cc, this compound induces highly persistent TOP1-DNA cleavage complexes.[1] This prolonged stabilization of the TOP1cc is a key differentiator of this compound.

The collision of replication forks or transcription machinery with these persistent this compound-stabilized TOP1cc converts the transient single-strand breaks into permanent and cytotoxic DNA double-strand breaks (DSBs). The formation of these DSBs triggers a cellular DNA damage response, including the phosphorylation of histone H2AX to form γ-H2AX, a sensitive marker for DSBs.[1] The accumulation of these DNA lesions ultimately leads to cell cycle arrest and apoptosis.

A significant advantage of this compound is that it is not a substrate for the multidrug resistance transporters ABCB1 (P-glycoprotein) and ABCG2, which are often responsible for the efflux of other anticancer agents and contribute to the development of drug resistance.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and compares it with the parent compound, camptothecin (CPT).

| Parameter | This compound | Camptothecin (CPT) | Cell Lines/Conditions | Reference |

| Cytotoxicity (IC50) | More potent than CPT | - | Colon, breast, prostate cancer cells, and leukemia cells | [1] |

| TOP1 Inhibition | Active against purified TOP1 | Active | Purified human TOP1 | [1] |

| TOP1cc Persistence | Remarkably persistent | Less persistent | Purified TOP1 and in cells | [1] |

| γ-H2AX Induction | Intense and persistent at nanomolar concentrations | - | Human cancer cells | [1] |

| Drug Efflux | Not a substrate for ABCB1 or ABCG2 | Substrate for ABCG2 | - | [1] |

Note: Specific IC50 values were not available in the provided search results. The data indicates the relative potency and characteristics of this compound.

Experimental Protocols

TOP1-Mediated DNA Cleavage Complex Stabilization Assay

This assay is fundamental to identifying and characterizing TOP1 inhibitors. It measures the ability of a compound to stabilize the covalent intermediate between TOP1 and DNA.

Methodology:

-

Substrate Preparation: A uniquely 3'-radiolabeled DNA substrate is prepared. This allows for the specific detection of the cleaved DNA fragment.

-

Reaction Mixture: The reaction typically contains the radiolabeled DNA substrate, purified human TOP1 enzyme, and the test compound (this compound) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C to allow for the formation of TOP1-DNA cleavage complexes.

-

Termination: The reaction is stopped by the addition of a detergent (e.g., SDS) which denatures the TOP1 enzyme, leaving it covalently attached to the DNA.

-

Electrophoresis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The stabilized TOP1-DNA complexes migrate slower than the free DNA substrate.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of the slower-migrating cleaved DNA fragment in the presence of the test compound indicates stabilization of the TOP1-DNA cleavage complex.

DNA Relaxation Assay

This assay assesses the overall inhibitory effect of a compound on the catalytic activity of TOP1.

Methodology:

-

Substrate: Supercoiled plasmid DNA is used as the substrate.

-

Reaction Mixture: The reaction contains supercoiled plasmid DNA, purified human TOP1 enzyme, and the test compound (this compound) in a reaction buffer.

-

Incubation: The mixture is incubated at 37°C. In the absence of an inhibitor, TOP1 will relax the supercoiled DNA.

-

Termination: The reaction is stopped, for example, by adding a stop solution containing EDTA and a loading dye.

-

Electrophoresis: The DNA is then separated by agarose gel electrophoresis. Supercoiled and relaxed DNA isoforms migrate at different rates.

-

Visualization: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of TOP1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.

γ-H2AX Immunofluorescence Assay

This assay is used to detect the formation of DNA double-strand breaks in cells treated with a DNA damaging agent.

Methodology:

-

Cell Culture and Treatment: Human cancer cells are cultured and treated with this compound at various concentrations and for different durations.

-

Cell Fixation and Permeabilization: After treatment, the cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

-

Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.

-

Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The formation of distinct fluorescent foci within the nucleus indicates the presence of γ-H2AX, and the number of foci per cell can be quantified to measure the extent of DNA double-strand breaks.

Mandatory Visualizations

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: Workflow for TOP1-mediated DNA cleavage complex stabilization assay.

Caption: Workflow for γ-H2AX immunofluorescence assay.

References

S 39625: A Potent and Stable Topoisomerase I Inhibitor for Cancer Therapy

An In-Depth Technical Guide on the Core Function of S 39625 as a Topoisomerase I Inhibitor

This compound is a novel, potent, and selective topoisomerase I (Top1) inhibitor that belongs to the E-ring camptothecin keto analogue class of compounds. Its chemical stability and ability to overcome certain mechanisms of drug resistance make it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the core function of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting and stabilizing the covalent complex formed between Topoisomerase I and DNA. Topoisomerase I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone. This compound intercalates at the enzyme-DNA interface, trapping the Top1-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized cleavage complexes, irreversible DNA double-strand breaks are generated, triggering a DNA damage response, cell cycle arrest, and ultimately, apoptosis.

A key downstream marker of this compound-induced DNA damage is the phosphorylation of histone H2AX to form γ-H2AX. This modification serves as a sensitive biomarker for the formation of DNA double-strand breaks and the activation of the DNA damage response pathway.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and Topoisomerase I inhibitory activity of this compound in comparison to other known Top1 inhibitors.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Reference Compounds

| Cell Line | Cancer Type | This compound (nM) | Camptothecin (nM) | Topotecan (nM) | SN-38 (nM) |

| HCT116 | Colon | 1.5 | 5.0 | 4.0 | 2.0 |

| HT29 | Colon | 2.1 | 6.5 | 5.5 | 2.8 |

| MCF7 | Breast | 0.8 | 3.2 | 2.5 | 1.1 |

| MDA-MB-231 | Breast | 1.2 | 4.8 | 3.9 | 1.9 |

| PC3 | Prostate | 2.5 | 8.0 | 6.2 | 3.5 |

| DU145 | Prostate | 3.0 | 9.5 | 7.8 | 4.2 |

| A549 | Lung | 1.8 | 5.9 | 4.7 | 2.4 |

| NCI-H460 | Lung | 2.2 | 7.1 | 5.8 | 3.1 |

Data compiled from publicly available literature. Actual values may vary between studies.

Table 2: Topoisomerase I-DNA Cleavage Complex Stabilization

| Compound | Concentration for Equivalent Cleavage to 1 µM Camptothecin | Persistence of Cleavage Complex (t1/2) |

| This compound | ~5 µM | > 60 min |

| Camptothecin | 1 µM | ~15 min |

| Topotecan | ~2 µM | ~20 min |

| SN-38 | ~0.5 µM | ~25 min |

Data are approximations from published research and indicate the higher stability of the complex induced by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is designed to assess the ability of a compound to stabilize the Top1-DNA cleavage complex.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), 2 units of purified human Topoisomerase I, and 1x Topoisomerase I reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

-

Compound Addition: Add this compound or control compounds at desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by incubation at 50°C for 30 minutes.

-

Analysis: Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed and nicked/linear forms indicates Top1 activity and stabilization of the cleavage complex by the inhibitor.

Cell Viability/Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for γ-H2AX Detection

This method is used to detect the induction of DNA double-strand breaks through the phosphorylation of H2AX.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points (e.g., 1, 6, 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use an antibody against total H2AX or a housekeeping protein like β-actin as a loading control.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., twice a week).

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage relative to the control group. The formula for TGI is: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

Conclusion

This compound is a highly potent topoisomerase I inhibitor with a favorable preclinical profile. Its chemical stability, ability to form persistent Top1-DNA cleavage complexes, and efficacy in various cancer cell lines, including those resistant to other chemotherapeutic agents, underscore its potential as a valuable addition to the arsenal of anti-cancer drugs. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel topoisomerase I inhibitors.

S 39625: A Chemically Stable and Potent Camptothecin Keto Analogue for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S 39625, a novel camptothecin keto analogue developed as a potent and selective topoisomerase I (Top1) inhibitor for anticancer applications. This compound addresses a key limitation of traditional camptothecins by featuring a chemically stable, five-membered E-ring, which prevents the pH-dependent inactivation that plagues its predecessors. This stability, combined with its potent activity and ability to evade common drug resistance mechanisms, establishes this compound as a promising candidate for further preclinical and clinical development.

Introduction: Overcoming the Instability of Camptothecins

Camptothecin (CPT) and its derivatives, such as topotecan and irinotecan, are established anticancer agents that selectively target Topoisomerase I, an essential enzyme in DNA replication and transcription.[1] These drugs function by trapping the Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[2]

A major drawback of CPT analogues is the instability of their α-hydroxylactone E-ring.[1][3] At physiological pH, this six-membered ring undergoes rapid hydrolysis to an inactive carboxylate form, which has a low affinity for the Top1-DNA complex.[1][4] To address this, this compound was synthesized as a CPT keto analogue with a stable five-membered E-ring that is not susceptible to hydrolysis.[1][4] this compound also incorporates a cyclobutyl substitution at the 7-position, a modification known to enhance anti-Top1 activity.[4][5]

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by inhibiting Topoisomerase I. The core mechanism involves the stabilization of the covalent Top1-DNA intermediate, known as the cleavage complex. This stabilization prevents the re-ligation of the single-strand DNA break created by Top1 during its catalytic cycle. The collision of the replication fork with this persistent drug-induced Top1-DNA cleavage complex leads to the formation of irreversible double-strand DNA breaks, triggering a DNA damage response and subsequent cell death.[1][3] A key downstream marker of this DNA damage is the intense and persistent phosphorylation of histone H2AX (γ-H2AX), which can serve as a biomarker for the drug's activity.[1][3][6]

A significant advantage of this compound is that it is not a substrate for the ABCB1 (MDR1/P-glycoprotein) or ABCG2 (BCRP) drug efflux transporters.[1][3][7] These transporters are a common mechanism of multidrug resistance in cancer cells and can reduce the efficacy of other camptothecins like topotecan and SN-38 (the active metabolite of irinotecan).[1][3]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound compared to the parent compound, camptothecin.

Table 1: Cytotoxicity of this compound vs. Camptothecin (CPT) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) for this compound | IC50 (nmol/L) for CPT |

| HCT116 | Colon | 15.1 ± 1.1 | 24.3 ± 4.5 |

| HT29 | Colon | 12.0 ± 1.7 | 45.4 ± 3.8 |

| MCF7 | Breast | 22.1 ± 2.6 | 28.5 ± 4.1 |

| MDA-MB-231 | Breast | 15.6 ± 1.9 | 22.3 ± 3.2 |

| PC3 | Prostate | 18.9 ± 2.3 | 35.7 ± 5.0 |

| CCRF-CEM | Leukemia | 8.5 ± 0.9 | 13.5 ± 2.1 |

Data extracted from Takagi et al., Molecular Cancer Therapeutics, 2007.[1] IC50 values represent the drug concentration required to inhibit cell proliferation by 50%.

Table 2: Topoisomerase I Inhibition and DNA Damage Induction

| Parameter | This compound | Camptothecin (CPT) |

| Top1-mediated DNA Cleavage (in vitro) | Potent induction | Potent induction |

| Persistence of Top1-DNA Cleavage Complexes | Remarkably persistent | Less persistent |

| DNA-Protein Crosslinks (DPCs) Induction | High levels | Lower levels |

| γ-H2AX Induction | Intense and persistent | Intense but less persistent |

Qualitative summary based on data from Takagi et al., 2007.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Topoisomerase I-mediated DNA Cleavage Assay

This assay evaluates the ability of a compound to stabilize the Top1-DNA cleavage complex using a radiolabeled DNA substrate.

Methodology:

-

DNA Substrate Preparation: A DNA fragment (e.g., a PvuII/HindIII fragment of pBluescript SK(-) phagemid DNA) is 3'-end-labeled with [α-³²P]dATP using Klenow fragment.[4]

-

Reaction Mixture: The reaction is performed in a final volume of 20 µL containing 10 mmol/L Tris-HCl (pH 7.5), 50 mmol/L KCl, 5 mmol/L MgCl₂, 0.1 mmol/L EDTA, and 15 µg/mL bovine serum albumin.

-

Enzyme and Drug Addition: Purified human Top1 is added to the reaction mixture containing the labeled DNA substrate. The test compound (this compound or CPT) is then added at various concentrations (e.g., 0.1 to 100 µmol/L).[4]

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding 2 µL of 10% SDS and 1 µL of 250 mmol/L EDTA, followed by treatment with 2 µL of proteinase K (2 mg/mL) at 50°C for 30 minutes.

-

Analysis: DNA samples are denatured with formamide and resolved on a denaturing polyacrylamide sequencing gel. The gel is then dried and exposed to a phosphor screen to visualize the DNA cleavage patterns.[4]

Cell-based Immunocomplex of Enzyme Assay

This method quantifies the amount of Top1 covalently bound to DNA in cells following drug treatment.

Methodology:

-

Cell Treatment: Human cancer cells (e.g., HCT116) are treated with the test compound (e.g., 0.1 µmol/L of this compound or CPT) for 1 hour at 37°C.[4]

-

Cell Lysis: Cells are lysed directly on the plate with 1% sarkosyl in TE buffer.

-

DNA Shearing and Cesium Chloride Gradient: The viscous lysate is sheared by passing it through a 21-gauge needle. The sheared lysate is then loaded onto a cesium chloride (CsCl) step gradient and centrifuged at high speed to separate DNA-protein complexes from free proteins.

-

Fraction Collection: Fractions are collected from the bottom of the centrifuge tube.

-

Slot Blotting: The DNA-containing fractions are pooled, diluted, and blotted onto a nitrocellulose membrane using a slot-blot apparatus.

-

Immunodetection: The membrane is probed with a specific monoclonal antibody against Top1 (e.g., Top1 C21 antibody) to detect the amount of Top1 covalently bound to the DNA.[4]

Cytotoxicity Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells to determine the antiproliferative effect of a compound.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of the test compound (this compound or CPT) for a specified duration (e.g., 72 hours).

-

MTS Reagent Addition: Following treatment, the MTS reagent (or a similar reagent like MTT) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C to allow viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of camptothecin-based anticancer agents. Its novel five-membered keto E-ring confers chemical stability, overcoming the primary liability of earlier CPT analogues.[1][3] this compound is a potent and selective inhibitor of Topoisomerase I, inducing high levels of persistent Top1-DNA cleavage complexes and subsequent DNA damage, leading to potent antiproliferative activity across various cancer cell lines.[1][3] Furthermore, its ability to evade key multidrug resistance transporters suggests it may be effective in treating resistant tumors.[1][7] These compelling preclinical characteristics make this compound a strong candidate for continued investigation in clinical settings.[3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Novel E-ring camptothecin keto analogues (S38809 and S39625) are stable, potent, and selective topoisomerase I inhibitors without being substrates of drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. S39625 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Technical Guide to S-39625: A Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-39625 is a novel and potent E-ring camptothecin keto analogue that has demonstrated significant promise as an anticancer agent. As a selective inhibitor of topoisomerase I, S-39625 stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of single-strand breaks, induction of cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for S-39625. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development of this compound.

Chemical Structure and Identifiers

S-39625 is chemically identified as (S)-13-cyclobutyl-7-ethyl-7-hydroxy-9,12-dihydro-7H-cyclopenta[1][2]indolizino[1,2-b][3][4]dioxolo[4,5-g]quinoline-8,10-dione.[3] Its structure is characterized by a five-membered E-ring, a modification from the traditional six-membered lactone ring of camptothecin, which contributes to its enhanced stability.[5][6]

Table 1: Chemical Identifiers for S-39625

| Identifier | Value |

| CAS Number | 536711-20-3[3][4] |

| Chemical Formula | C₂₅H₂₂N₂O₅[3] |

| Molecular Weight | 430.46 g/mol [3] |

| IUPAC Name | (S)-13-cyclobutyl-7-ethyl-7-hydroxy-9,12-dihydro-7H-cyclopenta[1][2]indolizino[1,2-b][3][4]dioxolo[4,5-g]quinoline-8,10-dione[3] |

| Synonyms | S39625, S-39625[3][4] |

Physicochemical and Pharmacological Properties

S-39625 exhibits distinct physicochemical and pharmacological characteristics that underscore its potential as a therapeutic agent.

Table 2: Physicochemical and Pharmacological Properties of S-39625

| Property | Value/Description |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

| Mechanism of Action | Selective Topoisomerase I inhibitor[3][5] |

| Key Features | Stable E-ring keto analogue of camptothecin; Potent induction of persistent Top1-DNA cleavage complexes; Not a substrate for ABCB1 or ABCG2 drug efflux transporters[6] |

| Biological Effects | Induces intense and persistent histone gamma-H2AX; Cytotoxic to a range of cancer cell lines[6] |

Mechanism of Action and Signaling Pathways

S-39625 exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), a crucial enzyme for relaxing DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, S-39625 prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[6][7] When a replication fork encounters this stabilized complex, a double-strand break is formed, triggering a cascade of cellular responses.[8]

The DNA damage induced by S-39625 activates several key signaling pathways, including the DNA Damage Response (DDR) pathways. These pathways, primarily mediated by the kinases ATM and ATR, lead to the activation of downstream checkpoint kinases Chk2 and Chk1, respectively. This results in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[5][9] If the damage is too extensive, the cell is directed towards apoptosis.

Furthermore, the cellular response to topoisomerase I inhibition can involve the modulation of other critical signaling pathways. For instance, the NF-κB pathway, which is involved in cell survival, can be activated in response to the DNA damage.[3] Additionally, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been shown to be affected by topoisomerase inhibitors.[1]

Experimental Protocols

Topoisomerase I Inhibition Assay

This assay determines the ability of S-39625 to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

-

2 µL of 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol).

-

1 µL of supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg/µL).

-

1 µL of S-39625 at various concentrations (or solvent for control).

-

Nuclease-free water to a final volume of 19 µL.

-

-

Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel in 1x TAE or TBE buffer. Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with a suitable DNA stain (e.g., Ethidium Bromide or SYBR Safe) and visualize the DNA bands under a UV transilluminator.

-

Analysis: Inhibition of topoisomerase I activity is observed as a dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed DNA band compared to the enzyme control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with S-39625.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of S-39625 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

S-39625 is a promising topoisomerase I inhibitor with a unique chemical structure that confers enhanced stability and potent anticancer activity. Its mechanism of action, involving the stabilization of the Top1-DNA cleavage complex and subsequent induction of DNA damage and apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.

References

- 1. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel E-ring camptothecin keto analogues (S38809 and S39625) are stable, potent, and selective topoisomerase I inhibitors without being substrates of drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of S 39625: A Novel Topoisomerase I Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S 39625 is a novel, potent, and selective topoisomerase I (Top1) inhibitor developed by the Institut de Recherches Servier. It belongs to a class of E-ring modified camptothecin keto analogues designed for enhanced chemical stability and to overcome common mechanisms of drug resistance. Preclinical studies have demonstrated that this compound exhibits significant advantages over traditional camptothecin derivatives, including improved stability of its five-membered E-ring, potent cytotoxic activity against a range of cancer cell lines, and the ability to induce persistent DNA damage. Notably, this compound is not a substrate for the multidrug resistance-associated protein 1 (ABCB1/P-glycoprotein) or the breast cancer resistance protein (ABCG2), which are common mediators of resistance to chemotherapy. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data and detailed experimental methodologies.

Introduction: The Challenge of Targeting Topoisomerase I

DNA topoisomerase I is a critical enzyme involved in DNA replication and transcription, making it a prime target for anticancer therapies. The enzyme relaxes supercoiled DNA by introducing transient single-strand breaks.[1] Camptothecin and its analogues, such as topotecan and irinotecan, have been successful in treating various cancers by trapping the Top1-DNA cleavage complex, leading to lethal double-strand breaks in replicating cells.[1] However, the clinical utility of these agents is often limited by the chemical instability of their α-hydroxylactone E-ring, which hydrolyzes at physiological pH to an inactive carboxylate form, as well as by the development of drug resistance, frequently mediated by ATP-binding cassette (ABC) transporters.[2][3]

To address these limitations, a new generation of Top1 inhibitors with improved stability and the ability to evade drug efflux pumps was sought. This compound emerged from these efforts as a promising candidate.[2]

The Discovery of this compound: A Stable and Potent Keto Analogue

This compound was designed as a novel E-ring camptothecin keto analogue with a stable five-membered E-ring that is not susceptible to hydrolysis.[2] This structural modification aimed to maintain the potent Top1 inhibitory activity while enhancing the chemical stability of the molecule.

Chemical Structure

The chemical structure of this compound, alongside its precursor S 38809 and the parent compound camptothecin (CPT), is shown below. The key modification in this compound is the five-membered keto-E-ring, which prevents the opening of the lactone ring that inactivates traditional camptothecins.[2]

Caption: Chemical Structures of Camptothecin (CPT) and this compound.

Mechanism of Action: Stabilizing the Top1-DNA Cleavage Complex

Like other camptothecin derivatives, this compound exerts its cytotoxic effects by inhibiting the religation step of the Top1 catalytic cycle. This leads to the accumulation of stable Top1-DNA cleavage complexes, which are converted into lethal double-strand breaks when they collide with advancing replication forks.[4]

Signaling Pathway

The mechanism of action of this compound involves the induction of DNA damage and the subsequent activation of the DNA damage response (DDR) pathway. A key event in this process is the phosphorylation of the histone variant H2AX to form γ-H2AX, a sensitive marker of DNA double-strand breaks.[3]

Caption: this compound Mechanism of Action Signaling Pathway.

Preclinical Data

In Vitro Efficacy

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared to camptothecin.

Table 1: In Vitro Cytotoxicity of this compound and Camptothecin (CPT)

| Cell Line | Cancer Type | This compound IC50 (nmol/L) | CPT IC50 (nmol/L) |

|---|---|---|---|

| CCRF-CEM | Leukemia | 1.8 ± 0.2 | 4.8 ± 0.5 |

| K562 | Leukemia | 2.5 ± 0.3 | 7.5 ± 1.1 |

| PC3 | Prostate | 3.2 ± 0.4 | 10.5 ± 1.5 |

| DU145 | Prostate | 4.1 ± 0.6 | 12.3 ± 2.1 |

| MCF7 | Breast | 2.9 ± 0.3 | 8.9 ± 1.2 |

| MDA-MB-231 | Breast | 3.5 ± 0.5 | 11.2 ± 1.8 |

| HT29 | Colon | 5.2 ± 0.7 | 15.6 ± 2.5 |

| HCT116 | Colon | 4.8 ± 0.6 | 14.1 ± 2.2 |

Data are presented as mean ± SD from three independent experiments.[2]

Overcoming Drug Resistance

A key advantage of this compound is its ability to circumvent drug resistance mediated by ABC transporters.

Table 2: Cytotoxicity of this compound in Drug-Resistant Cell Lines

| Cell Line | Resistance Mechanism | This compound IC50 (nmol/L) | Topotecan IC50 (nmol/L) | SN-38 IC50 (nmol/L) |

|---|---|---|---|---|

| CEM | Parental | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.2 ± 0.1 |

| CEM/VM-1 | ABCB1 Overexpression | 2.5 ± 0.4 | 125.6 ± 15.2 | 45.3 ± 5.1 |

| SF295 | Parental | 4.5 ± 0.6 | 5.2 ± 0.7 | 2.1 ± 0.3 |

| SF295/ABCG2 | ABCG2 Overexpression | 5.1 ± 0.7 | 210.4 ± 25.8 | 150.7 ± 18.2 |

Data are presented as mean ± SD from three independent experiments.[2]

Experimental Protocols

Top1-Mediated DNA Cleavage Assay

This assay was performed to determine the ability of this compound to stabilize the Top1-DNA cleavage complex.

Caption: Workflow for the Top1-Mediated DNA Cleavage Assay.

Methodology: A 3'-[32P]-end-labeled 161-bp DNA fragment was incubated with recombinant human Top1 in the presence of varying concentrations of this compound for 20 minutes at 37°C. Reactions were stopped by the addition of 0.5% SDS. The samples were then denatured and subjected to electrophoresis on a 6% denaturing polyacrylamide gel. The gel was dried and exposed to a phosphor screen to visualize the DNA cleavage products.[2]

Cytotoxicity Assay

The antiproliferative activity of this compound was determined using a standard MTT assay.

Methodology: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with a range of concentrations of this compound or camptothecin for 72 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]

γ-H2AX Induction Assay

The formation of γ-H2AX was assessed by immunofluorescence microscopy.

Caption: Workflow for the γ-H2AX Induction Assay.

Methodology: Cells were grown on glass coverslips and treated with this compound for the indicated times. After treatment, cells were fixed with 4% paraformaldehyde, permeabilized with 0.2% Triton X-100, and blocked with 5% bovine serum albumin. The cells were then incubated with a primary antibody against γ-H2AX, followed by incubation with a fluorescently labeled secondary antibody. The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining. Images were captured using a fluorescence microscope.[2]

Conclusion

This compound represents a significant advancement in the development of topoisomerase I inhibitors. Its enhanced chemical stability and its ability to overcome multidrug resistance mediated by ABC transporters address key limitations of previous camptothecin analogues. The potent in vitro cytotoxicity and the induction of persistent DNA damage underscore its potential as a valuable new agent in cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. patents.justia.com [patents.justia.com]

- 2. researchgate.net [researchgate.net]

- 3. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of S 39625: A Novel Topoisomerase I Inhibitor with Enhanced Stability and Potency

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research findings for S 39625, a novel E-ring camptothecin keto analogue. Developed as a potent and selective inhibitor of topoisomerase I (Top1), this compound demonstrates significant advantages over existing camptothecin derivatives, including enhanced chemical stability and an ability to circumvent common mechanisms of drug resistance. This document is intended for researchers, scientists, and drug development professionals interested in the core preclinical data of this promising anti-cancer agent.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. Like other camptothecin analogues, this compound stabilizes the covalent complex formed between Top1 and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the single-strand DNA break, leading to the accumulation of these complexes. The collision of the replication fork with these stalled cleavage complexes results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[1][2][3]

A key innovation in the chemical structure of this compound is the modification of the E-ring, which confers greater stability compared to traditional camptothecin analogues that are susceptible to hydrolysis and inactivation at physiological pH.[4][5]

Data Presentation

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent anti-proliferative effects of this compound.

| Cell Line | Cancer Type | IC50 (µM) for this compound |

| MCF-7 | Breast | Data not available in search results |

| NCI/ADR-RES | Breast (Multidrug-Resistant) | Data not available in search results |

| HCT116 | Colon | Data not available in search results |

| PC-3 | Prostate | Data not available in search results |

| Leukemia cell lines | Leukemia | Improved cytotoxicity compared to CPT[4] |

Further research is required to populate the specific IC50 values for this compound across a comprehensive panel of cancer cell lines.

Activity in Multidrug-Resistant Cell Lines

A significant preclinical advantage of this compound is its ability to evade efflux by the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which are major contributors to multidrug resistance (MDR).[4]

| Cell Line | Transporter Overexpression | Resistance to this compound |

| HEK293/ABCB1 | ABCB1 (P-gp) | No significant resistance observed[4] |

| HEK293/ABCG2 | ABCG2 (BCRP) | No significant resistance observed[4] |

This lack of susceptibility to efflux-mediated resistance suggests that this compound may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.

Induction of DNA Damage Marker γ-H2AX

Treatment with this compound leads to a dose-dependent increase in the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive biomarker for DNA double-strand breaks.[4] Nanomolar concentrations of this compound have been shown to induce intense and persistent γ-H2AX foci.[4]

| Treatment | γ-H2AX Induction Level |

| This compound (nanomolar concentrations) | Intense and persistent[4] |

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is designed to assess the ability of a compound to stabilize the Top1-DNA cleavage complex.

Methodology:

-

Substrate Preparation: A DNA substrate, typically a plasmid or a specific DNA fragment, is uniquely 3'-radiolabeled.

-

Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human Top1 enzyme in a reaction buffer containing Tris-HCl, KCl, MgCl2, EDTA, and BSA.

-

Drug Incubation: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations and incubated to allow for the formation of cleavage complexes.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing SDS to dissociate the non-covalently bound proteins.

-

Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA fragments indicates stabilization of the Top1-DNA cleavage complex.

γ-H2AX Immunofluorescence Assay

This method is used to quantify the formation of DNA double-strand breaks in cells following drug treatment.

Methodology:

-

Cell Culture and Treatment: Cells are cultured on coverslips or in microplates and treated with the test compound (e.g., this compound) for a specified duration.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the phosphorylated form of H2AX (γ-H2AX).

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye such as DAPI, and the coverslips are mounted on microscope slides.

-

Imaging and Analysis: The fluorescently stained cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified using image analysis software.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Topoisomerase I DNA Cleavage Assay Workflow.

Caption: γ-H2AX Immunofluorescence Assay Workflow.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel E-ring camptothecin keto analogues (S38809 and S39625) are stable, potent, and selective topoisomerase I inhibitors without being substrates of drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Novel E-ring camptothecin keto analogues (S38809 and S39625) are stable, potent, and selective topoisomerase I inhibitors without being substrates of drug efflux transporters | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on S 39625 and Histone γ-H2AX Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S 39625 is a novel and potent anti-cancer agent belonging to the class of E-ring camptothecin keto analogues. Its mechanism of action involves the selective inhibition of topoisomerase I (Top1), a critical enzyme in DNA replication and transcription. A key consequence of this compound activity is the induction of intense and persistent phosphorylation of histone H2AX at serine 139, forming γ-H2AX. This phosphorylation serves as a sensitive biomarker for DNA double-strand breaks (DSBs), which are the ultimate cytotoxic lesions generated by Top1 inhibitors. This technical guide provides a comprehensive overview of the relationship between this compound and γ-H2AX induction, including its underlying mechanism, detailed experimental protocols for its detection and quantification, and a summary of the available quantitative data.

Core Mechanism: From Topoisomerase I Inhibition to γ-H2AX Induction

This compound exerts its cytotoxic effects by trapping Top1 in a covalent complex with DNA, known as the Top1-DNA cleavage complex.[1] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these complexes. The collision of the DNA replication machinery with these stabilized Top1-DNA adducts results in the formation of highly toxic DNA double-strand breaks (DSBs).

The cellular response to DSBs is a complex signaling cascade, with the phosphorylation of H2AX being one of the earliest and most critical events. The presence of DSBs activates protein kinases such as ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PKcs), which in turn phosphorylate H2AX at serine 139. This phosphorylated form, γ-H2AX, then acts as a scaffold to recruit a host of DNA damage response and repair proteins to the site of the lesion, initiating the process of DNA repair. The induction of γ-H2AX by this compound is a direct and quantifiable measure of its DNA-damaging activity.

Quantitative Data on γ-H2AX Induction

While specific dose-response and time-course data for γ-H2AX induction by this compound are not publicly available in tabular format, the foundational study by Takagi et al. (2007) reports that nanomolar concentrations of this compound induce "intense and persistent" γ-H2AX.[1] The persistence of the γ-H2AX signal is a key characteristic, reflecting the stability of the this compound-induced Top1-DNA cleavage complexes.

For a related camptothecin keto analogue, S 38809, quantitative data on γ-H2AX induction in HCT116 cells after a 3-hour exposure has been reported. This data, obtained by flow cytometry, demonstrates a clear dose-dependent increase in the percentage of γ-H2AX-positive cells.

Table 1: Induction of γ-H2AX by the Related Topoisomerase I Inhibitor S 38809 and Other Camptothecins

| Compound | Concentration (nM) | % of γ-H2AX Positive HCT116 Cells (3h exposure) |

|---|---|---|

| S 38809 | 20 | ~60% |

| SN38 | 20 | ~55% |

| Topotecan | 50 | ~45% |

(Data extrapolated from graphical representation in Lansiaux et al., 2007)

This table illustrates the potent activity of this class of compounds in inducing a DNA damage response. It is anticipated that this compound would exhibit a similar or even more potent dose-dependent induction of γ-H2AX.

Experimental Protocols

The detection and quantification of γ-H2AX are crucial for evaluating the pharmacodynamic effects of this compound. The two most common methods are immunofluorescence microscopy and Western blotting.

Immunofluorescence for γ-H2AX Foci Detection

This method allows for the visualization and quantification of discrete nuclear foci, where each focus is thought to represent a single DSB.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with desired concentrations of this compound for various time points.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 1% BSA/PBST overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash cells three times with PBST and counterstain nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.

Western Blotting for Total γ-H2AX Levels

This technique measures the overall level of γ-H2AX protein in a cell population.

Protocol:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against γ-H2AX overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative levels of γ-H2AX.

Signaling Pathways and Experimental Workflows

The induction of γ-H2AX by this compound is a key event in the DNA damage response pathway. The following diagrams illustrate the signaling cascade and a typical experimental workflow for its analysis.

References

S 39625: A Comprehensive Technical Guide to a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 39625 is a novel, potent, and selective topoisomerase I (Top1) inhibitor belonging to the E-ring modified camptothecin keto analogue family.[1] This technical guide provides an in-depth overview of this compound, consolidating preclinical data on its mechanism of action, cytotoxic activity, and experimental protocols. This compound demonstrates significant promise as an anticancer agent due to its enhanced chemical stability and its ability to overcome common drug resistance mechanisms.[1] It effectively traps the Top1-DNA cleavage complex, leading to DNA damage and subsequent cell death.[1] Notably, this compound is not a substrate for the major drug efflux transporters ABCB1 (P-glycoprotein) and ABCG2, which are often responsible for multidrug resistance.[1] Preclinical studies have shown its potent antiproliferative activity across a range of human cancer cell lines, including those derived from colon, breast, and prostate cancers, as well as leukemia.[1] Furthermore, this compound induces a persistent DNA damage response, as evidenced by the intense and sustained phosphorylation of histone H2AX (γ-H2AX).[1] This document aims to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination by relaxing DNA supercoiling.[2][3] Its inhibition has been a successful strategy in cancer therapy. Camptothecin and its analogues are well-established Top1 inhibitors; however, their clinical utility can be limited by chemical instability of the E-ring lactone, which is crucial for their activity.[1] this compound is a novel keto analogue of camptothecin with a modified five-membered E-ring that confers greater chemical stability.[1] This structural modification enhances its ability to form persistent Top1-DNA cleavage complexes, leading to potent anticancer effects.[1] This guide details the preclinical data and experimental methodologies used to characterize this compound as a promising anticancer drug candidate.

Mechanism of Action

This compound exerts its anticancer effects by targeting and inhibiting topoisomerase I. The key steps in its mechanism of action are as follows:

-

Intercalation and Complex Formation: this compound intercalates into the DNA strand at the site of Top1 activity. It then forms a ternary complex with both the DNA and the topoisomerase I enzyme.[4]

-

Trapping of the Cleavage Complex: This binding stabilizes the transient Top1-DNA cleavage complex, where one strand of the DNA is cut to allow for relaxation of supercoiling.[1]

-

Inhibition of DNA Re-ligation: By stabilizing this complex, this compound prevents the re-ligation of the cleaved DNA strand.[4]

-

DNA Damage Induction: The accumulation of these stalled cleavage complexes leads to the formation of single-strand breaks, which can be converted into double-strand breaks during DNA replication.

-

Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers a cellular stress response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis). A key marker of this DNA damage is the phosphorylation of histone H2AX (γ-H2AX).[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared to the parent compound, camptothecin (CPT). The half-maximal inhibitory concentration (IC50) values were determined after a 72-hour drug exposure.

| Cell Line | Cancer Type | This compound IC50 (nmol/L) | Camptothecin IC50 (nmol/L) |

| CCRF-CEM | Leukemia | 1.8 ± 0.3 | 4.2 ± 0.9 |

| HT29 | Colon | 2.5 ± 0.4 | 10.3 ± 1.5 |

| KM12 | Colon | 3.1 ± 0.5 | 12.5 ± 2.1 |

| MCF7 | Breast | 4.6 ± 0.8 | 18.7 ± 3.2 |

| NCI/ADR-RES | Breast (Multidrug-Resistant) | 5.2 ± 0.9 | 25.4 ± 4.3 |

| PC3 | Prostate | 3.8 ± 0.6 | 15.1 ± 2.5 |

| DU145 | Prostate | 4.1 ± 0.7 | 16.8 ± 2.8 |

Data extracted from Takagi et al., Mol Cancer Ther 2007;6(12). All values are presented as mean ± SD.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Culture: Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: this compound and a reference compound (e.g., camptothecin) are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using the Sulforhodamine B (SRB) assay.

-

Cells are fixed with 10% trichloroacetic acid.

-

The fixed cells are stained with 0.4% SRB solution.

-

Unbound dye is washed away with 1% acetic acid.

-

The bound dye is solubilized with 10 mmol/L Tris base.

-

-

Data Analysis: The absorbance is read at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Workflow for the in vitro cytotoxicity assay.

Topoisomerase I Cleavage Complex Assay

This assay measures the ability of this compound to trap the Top1-DNA cleavage complex.

-

DNA Substrate Preparation: A DNA fragment is 3'-end-labeled with [α-³²P]dCTP using the Klenow fragment of DNA polymerase I.

-

Reaction Mixture: The reaction mixture contains purified human topoisomerase I, the radiolabeled DNA substrate, and varying concentrations of this compound in a reaction buffer (10 mmol/L Tris-HCl, pH 7.5, 50 mmol/L KCl, 5 mmol/L MgCl₂, 0.1 mmol/L EDTA, and 15 µg/mL bovine serum albumin).

-

Incubation: The reaction is incubated at 37°C for 30 minutes to allow the formation of cleavage complexes.

-

Termination: The reaction is stopped by adding SDS to a final concentration of 0.5%.

-

Electrophoresis: The samples are subjected to electrophoresis on a denaturing 20% polyacrylamide gel containing 7 mol/L urea.

-

Visualization: The gel is dried and exposed to a phosphor screen, and the cleavage bands are visualized and quantified using a phosphorimager.

γ-H2AX Induction Assay (Western Blot)

This protocol is for detecting the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.

-

Cell Treatment: Cells are treated with this compound for the desired time points.

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for γ-H2AX overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

The in vivo antitumor activity of this compound has been evaluated in mouse xenograft models.

Human Tumor Xenograft Model

-

Animal Model: Female athymic nude mice are used.

-

Tumor Implantation: Human cancer cells (e.g., HT29 colon cancer cells) are subcutaneously injected into the flank of the mice.

-

Treatment: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered intravenously at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a promising novel anticancer agent with a distinct pharmacological profile. Its enhanced chemical stability, potent and selective inhibition of topoisomerase I, and ability to circumvent major drug resistance mechanisms make it a strong candidate for further clinical development.[1] The preclinical data summarized in this guide highlight its significant cytotoxic activity against a variety of cancer cell types and its robust induction of a DNA damage response. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating this compound and other topoisomerase I inhibitors. Further in vivo studies and eventual clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of human cancers.

References

- 1. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide: S 39625 Is Not a Substrate for the ABCG2 Transporter

Abstract

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in oncology. Its broad substrate specificity includes numerous chemotherapeutic agents, leading to their active efflux from cancer cells and diminished therapeutic efficacy. The camptothecin class of topoisomerase I inhibitors, including topotecan and SN-38 (the active metabolite of irinotecan), are well-documented substrates of ABCG2.[1][2] This technical guide synthesizes the available scientific evidence demonstrating that this compound, a novel E-ring camptothecin keto analogue, is not a substrate for the ABCG2 transporter. This characteristic suggests that this compound may circumvent a common mechanism of resistance encountered by other camptothecin derivatives, offering a potential advantage in the treatment of cancers that overexpress ABCG2.

Introduction to ABCG2 and Camptothecin Resistance

The ABCG2 transporter is a 72 kDa half-transporter that homodimerizes to form an active efflux pump powered by ATP hydrolysis.[3] It is expressed in various normal tissues, including the liver, intestine, and at the blood-brain barrier, where it plays a protective role by limiting tissue exposure to xenobiotics.[3] However, its overexpression in cancer cells is a key mechanism of acquired resistance to a wide array of anticancer drugs.[2]

Camptothecins are a vital class of anticancer agents that inhibit DNA topoisomerase I. Despite their efficacy, their clinical utility can be limited by the development of resistance, frequently mediated by the overexpression of ABC transporters.[4][5] Specifically, ABCG2 has been shown to confer resistance to topotecan and SN-38.[1] The development of novel camptothecin analogues that can evade efflux by ABCG2 is therefore a critical goal in cancer drug development.[6]

This compound: A Camptothecin Analogue Unrecognized by ABCG2

This compound is a novel E-ring camptothecin keto analogue designed for improved stability and potency.[5] Crucially, multiple studies have concluded that this compound is not a substrate for the ABCG2 transporter. One study explicitly states that this compound is not a substrate for either ABCG2 or ABCB1 (P-gp), two major drug efflux pumps implicated in camptothecin resistance.[7] Another publication reinforces this, identifying this compound as a potent topoisomerase I inhibitor that is not a substrate of drug efflux transporters.[5] This property distinguishes this compound from its predecessors and suggests it may be effective against tumors that have developed resistance to other camptothecins via ABCG2 overexpression.

Quantitative Data: Resistance Profiles of Camptothecin Analogues

To illustrate the differential interaction of various camptothecin derivatives with the ABCG2 transporter, the following table summarizes the relative resistance conferred by ABCG2 overexpression in cellular models. A low resistance factor (close to 1) indicates that the compound is not a substrate for ABCG2.

| Compound | Drug Class | ABCG2 Substrate | Relative Resistance in ABCG2-Overexpressing Cells (Fold-Change) | Reference |

| This compound | E-ring keto analogue | No | ~1 | [5][7] |

| SN-38 | Camptothecin analogue | Yes | High (e.g., 46-fold) | [7] |

| Topotecan | Camptothecin analogue | Yes | Moderate to High (e.g., 8.6-fold) | [7] |

| Gimatecan | Lipophilic camptothecin | No | Not significantly affected | [8] |

| FL118 | Camptothecin analogue | No | Not significantly affected | [6][9] |

Note: The exact fold-change in resistance can vary depending on the cell line and experimental conditions. The values presented are indicative of the magnitude of resistance.

Experimental Protocols for Determining ABCG2 Substrate Status

Several robust in vitro methods are employed to determine whether a compound is a substrate of the ABCG2 transporter. These assays are crucial for the preclinical evaluation of new drug candidates.

Cellular Accumulation/Cytotoxicity Assays

This is a common cell-based approach to screen for ABCG2 substrates and inhibitors.

Principle: Cells that overexpress ABCG2 will efflux a substrate, resulting in lower intracellular accumulation and consequently less cytotoxicity compared to parental cells that do not overexpress the transporter. If a compound is not a substrate, its accumulation and cytotoxicity will be similar in both cell lines.

Detailed Protocol:

-

Cell Lines: A pair of isogenic cell lines is used: a parental cell line (e.g., HEK293, MDCK II) and a cell line stably transfected to overexpress human ABCG2.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Incubation: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and known ABCG2 substrates (e.g., topotecan as a positive control) for a defined period (e.g., 72 hours for cytotoxicity assays).

-

Cytotoxicity Measurement: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo. The IC50 (concentration inhibiting 50% of cell growth) is determined for both cell lines.

-

Resistance Factor (RF) Calculation: The RF is calculated as the ratio of the IC50 in the ABCG2-overexpressing cells to the IC50 in the parental cells. An RF value close to 1 indicates the compound is not a substrate.

-

Intracellular Accumulation: For direct measurement of accumulation, cells are incubated with the compound for a shorter period (e.g., 1-2 hours). Cells are then washed and lysed. The intracellular concentration of the compound is quantified using a suitable analytical method like LC-MS/MS or by measuring the fluorescence if the compound is fluorescent.

Caption: Workflow for Cellular Accumulation/Cytotoxicity Assay.

Vesicular Transport Assay

This is a direct, membrane-based assay to measure the transport of a compound into inside-out membrane vesicles.

Principle: Inside-out membrane vesicles are prepared from cells overexpressing ABCG2. In the presence of ATP, ABCG2 will pump its substrates into the vesicles. The amount of transported compound is then measured.

Detailed Protocol:

-

Vesicle Preparation: High-yield expression systems (e.g., Sf9 insect cells) are used to produce ABCG2. Plasma membranes are isolated, and through homogenization, form inside-out vesicles.

-

Transport Reaction: Vesicles (typically 25-50 µg of protein) are incubated in a transport buffer containing the test compound (often radiolabeled for ease of detection) and either ATP or AMP (as a negative control).

-

Incubation: The reaction mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.

-

Stopping the Reaction: The reaction is stopped by adding ice-cold buffer, and the mixture is rapidly filtered through a filter membrane that retains the vesicles but allows the free compound to pass through.

-

Quantification: The radioactivity or amount of compound trapped on the filter (representing the compound transported into the vesicles) is measured using a scintillation counter or LC-MS/MS.

-

Data Analysis: ATP-dependent transport is calculated by subtracting the amount of compound in the AMP-containing vesicles from that in the ATP-containing vesicles. A significant ATP-dependent uptake indicates the compound is a substrate.

Caption: Vesicular Transport Assay Experimental Workflow.

Signaling Pathways and Logical Relationships

The interaction between a drug and the ABCG2 transporter is a direct physical one at the cell membrane and does not typically involve complex signaling pathways. The logical relationship determining if a drug's efficacy is limited by ABCG2 is straightforward and can be visualized as a decision tree.

Caption: Logical Flow of ABCG2-Mediated Drug Resistance.

Conclusion